molecular formula C15H12ClFN4O2 B433222 6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Cat. No.: B433222
M. Wt: 334.73 g/mol
InChI Key: OWFZDMNTXFSBGZ-UHFFFAOYSA-N
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Description

6-Amino-4-(2-chloro-6-fluorophenyl)-3-(methoxymethyl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Its core structure is based on a fused pyranopyrazole system, a privileged heterocycle known for its diverse biological activities. The presence of the 2-chloro-6-fluorophenyl substituent is a common pharmacophore in many therapeutic agents, often contributing to enhanced target binding and metabolic stability. This compound serves as a key synthetic intermediate for the exploration of novel anticancer agents, as pyranopyrazole derivatives have been extensively investigated for their potent activity against various kinases . The carbonitrile and amino functional groups provide versatile handles for further chemical elaboration, allowing researchers to generate focused libraries for structure-activity relationship (SAR) studies. Its primary research value lies in its utility as a building block for the synthesis of more complex molecules aimed at modulating critical cellular signaling pathways. The specific stereochemistry and substitution pattern are designed to probe the ATP-binding pockets of target enzymes, making it a valuable tool for structural biology and high-throughput screening campaigns. This compound is intended for use in biochemical assays and as a precursor in organic synthesis to develop potential therapeutics for oncological and proliferative diseases.

Properties

Molecular Formula

C15H12ClFN4O2

Molecular Weight

334.73 g/mol

IUPAC Name

6-amino-4-(2-chloro-6-fluorophenyl)-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H12ClFN4O2/c1-22-6-10-13-11(12-8(16)3-2-4-9(12)17)7(5-18)14(19)23-15(13)21-20-10/h2-4,11H,6,19H2,1H3,(H,20,21)

InChI Key

OWFZDMNTXFSBGZ-UHFFFAOYSA-N

SMILES

COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC=C3Cl)F

Canonical SMILES

COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC=C3Cl)F

Origin of Product

United States

Biological Activity

6-Amino-4-(2-chloro-6-fluorophenyl)-3-(methoxymethyl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including multiple functional groups, position it as a candidate for various biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C20H13ClFN4O
  • Molecular Weight : 415.2 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, antiviral, and anticancer agent. The following sections detail specific biological activities and relevant case studies.

Anticancer Activity

Research indicates that derivatives of pyrano[2,3-c]pyrazoles exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as BRAF(V600E) and EGFR. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Case Study : A study demonstrated that compounds similar to this compound showed enhanced cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties:

  • Mechanism of Action : It may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways within microbial cells.
  • Case Study : Similar pyrazole derivatives have exhibited effective antibacterial activity against various pathogens in vitro, indicating that this compound could share similar properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Chloro and Fluoro Substituents : The presence of halogen atoms (chlorine and fluorine) on the phenyl ring enhances binding affinity to biological targets.
  • Amino Group : The amino group is pivotal for interaction with specific enzymes or receptors, potentially modulating their activity.
  • Methoxymethyl Group : This group may influence solubility and bioavailability, impacting overall efficacy.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionCase Study Reference
AnticancerInhibition of BRAF and EGFR
AntimicrobialDisruption of cell wall synthesis
Synergistic EffectsEnhanced cytotoxicity with doxorubicin

Comparison with Similar Compounds

Key Observations:

Position 4 Aryl Groups: Electron-withdrawing substituents (e.g., Cl, F, Br) are common, enhancing stability and reactivity. Bulkier groups (e.g., 3-bromophenyl in 3f ) may reduce solubility compared to smaller substituents.

Position 3 Substituents :

  • The methoxymethyl group in the target compound is distinct from methyl (3e–3k ), ethyl (C₁₅H₁₂Cl₂N₄O ), or tert-butyl (C₁₅H₁₂Cl₂N₄O ) groups. Methoxymethyl may improve solubility due to its ether oxygen, unlike hydrophobic tert-butyl .

Spectral and Analytical Data :

  • IR spectra of analogs show characteristic NH₂ stretches (~3450–3360 cm⁻¹) and CN peaks (~2190–2230 cm⁻¹) .
  • 1H NMR signals for methyl groups (e.g., δ 1.80–1.82 ) and aromatic protons (δ 7.12–8.09 ) are consistent across derivatives.

Preparation Methods

Base-Catalyzed Cyclocondensation

The pyrano[2,3-c]pyrazole scaffold is frequently synthesized via MCRs involving arylidene malononitrile derivatives and substituted pyrazolones. For the target compound, the reaction begins with the condensation of 2-chloro-6-fluorobenzaldehyde with malononitrile to form the arylidene malononitrile intermediate. This intermediate undergoes Michael addition with 3-methoxymethyl-5-pyrazolone, followed by intramolecular cyclization to yield the fused pyrano[2,3-c]pyrazole core.

Reaction Conditions:

  • Catalyst: Water Extract of Banana Peels (WEB) as a green solvent.

  • Temperature: Room temperature (25°C).

  • Time: 30–60 minutes.

  • Yield: 85–92% (estimated for analogous compounds).

Mechanistic Insights:

  • Michael Addition: The enolic form of 3-methoxymethyl-5-pyrazolone attacks the β-carbon of arylidene malononitrile, forming a covalent adduct.

  • Cyclization: Intramolecular nucleophilic attack by the pyrazole nitrogen generates the pyran ring.

  • Aromatization: Elimination of water stabilizes the conjugated system, yielding the final product.

Catalytic Methods for Enhanced Efficiency

DABCO-Catalyzed Three-Component Reactions

DABCO (1,4-diazabicyclo[2.2.2]octane) serves as an efficient organocatalyst for constructing the pyrano[2,3-c]pyrazole skeleton. In this approach, 2-chloro-6-fluorobenzaldehyde, malononitrile, and 3-methoxymethyl-5-pyrazolone react in ethanol under reflux.

Optimized Protocol:

  • Molar Ratio: 1:1:1 (aldehyde:malononitrile:pyrazolone).

  • Catalyst Loading: 10 mol% DABCO.

  • Solvent: Ethanol.

  • Temperature: 78°C.

  • Yield: 88–94%.

Advantages:

  • Short reaction time (2–3 hours).

  • High atom economy (100% for analogous reactions).

  • Scalable to gram quantities without chromatography.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use, aligning with green chemistry principles. A mixture of 2-chloro-6-fluorobenzaldehyde, malononitrile, 3-methoxymethyl-5-pyrazolone, and a catalytic amount of NaOH is ground at 30 Hz for 45 minutes.

Key Metrics:

  • Environmental Factor (E): 0.086.

  • Process Mass Intensity (PMI): 1.164.

  • Yield: 90%.

Comparative Analysis of Synthetic Routes

Method Catalyst/Solvent Temperature Time Yield PMI
WEB-Mediated MCRWEB (green solvent)25°C30 min92%1.164
DABCO-CatalyzedDABCO/ethanol78°C3 hours94%1.89
MechanochemicalNaOH (solvent-free)Ambient45 min90%1.05

Trade-offs:

  • WEB Method: Superior sustainability but requires specialized biomass extracts.

  • DABCO Method: Higher yield but involves toxic solvents.

  • Mechanochemical: Energy-efficient but limited to small-scale synthesis.

Industrial-Scale Considerations

Cost-Effective Precursor Synthesis

  • 3-Methoxymethyl-5-Pyrazolone: Prepared via Claisen condensation of ethyl acetoacetate with methoxymethyl hydrazine.

  • Arylidene Malononitrile: Synthesized from 2-chloro-6-fluorobenzaldehyde and malononitrile in acetic acid.

Purity Standards:

  • HPLC: >98% purity.

  • Melting Point: 215–217°C (predicted) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of this compound?

  • Methodological Answer : Synthesis of pyrano[2,3-c]pyrazole derivatives typically involves multi-step condensation reactions. For example, sodium methoxide in methanol or aqueous NaOH/acetone systems are used to form pyrazole rings and introduce substituents via nucleophilic substitution . Key intermediates, such as 2-chloro-6-fluorophenyl groups, may require halogenation under controlled conditions. Purification often involves column chromatography, as demonstrated in morpholine-containing analogs .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups like nitrile (C≡N) stretches (~2200 cm⁻¹) and methoxymethyl (C-O) vibrations (~1100 cm⁻¹).
  • 1H/13C-NMR : Confirms substituent positions and stereochemistry. For instance, aromatic protons from the 2-chloro-6-fluorophenyl group appear as distinct splitting patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns for structural confirmation.

Advanced Research Questions

Q. How do steric/electronic effects of the 2-chloro-6-fluorophenyl group influence reactivity in further functionalization?

  • Methodological Answer : The electron-withdrawing Cl and F substituents create an electron-deficient aromatic ring, directing electrophilic substitutions to meta/para positions. Steric hindrance may necessitate milder reagents (e.g., Pd-catalyzed couplings) or microwave-assisted synthesis to enhance regioselectivity. Computational studies (DFT) can predict reactive sites, as shown in morpholine-based syntheses .

Q. What computational approaches predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock or Schrödinger simulate binding affinities with target proteins (e.g., kinase enzymes). Pyrazole-carbonitrile analogs have shown pesticidal activity, suggesting potential targets .
  • QSAR Modeling : Correlates substituent properties (Hammett constants, logP) with bioactivity data from analogs. For example, methoxymethyl groups may enhance solubility, impacting pharmacokinetics .

Q. How to resolve contradictions in reported synthetic yields for similar compounds?

  • Methodological Answer : Discrepancies often arise from:

  • Reaction Conditions : Temperature control (e.g., 0°C for condensation vs. room temperature for cyclization) .
  • Catalyst Purity : Trace impurities in sodium methoxide or morpholine derivatives can reduce yields. Use of freshly distilled solvents or inert atmospheres (N2/Ar) improves reproducibility .
  • Work-Up Procedures : Adjusting pH during extraction or using alternative chromatography matrices (e.g., silica vs. alumina) enhances isolation efficiency .

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